molecular formula C23H33P B12835987 Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12835987
M. Wt: 340.5 g/mol
InChI Key: RPJFMVPCLSGTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:

    Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.

    Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: The major product is the phosphine oxide.

    Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.

Scientific Research Applications

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of fine chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:

    4,4’-Di-tert-butylbiphenyl: This compound lacks the phosphine group but shares the biphenyl core structure with tert-butyl substituents.

Uniqueness

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.

Biological Activity

Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine is a prominent organophosphorus compound known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. This article explores its biological activity, synthesis, and applications in medicinal chemistry and drug development.

This compound has the molecular formula C23H33PC_{23}H_{33}P and a molecular weight of 358.58 g/mol. The compound is characterized by its stability and electron-rich nature, making it a valuable ligand in catalysis.

Synthesis Methods:
The synthesis typically involves the reaction of 2,4,6-trimethylbiphenyl with tert-butylphosphine under inert conditions. The reaction often requires a base like butyllithium to facilitate the formation of the phosphine compound. This process can be scaled for industrial production using automated reactors to ensure high yield and purity.

As a ligand, this compound coordinates with palladium to form complexes that enhance the reactivity of the metal center. This coordination facilitates various chemical transformations, particularly in cross-coupling reactions, which are essential in synthesizing complex organic molecules.

Biological Activity

While primarily recognized for its chemical applications, this compound has shown potential biological activity through its involvement in synthesizing biologically active compounds. Here are some notable findings regarding its biological implications:

Case Studies and Research Findings

  • Neuroprotective Agents:
    Research indicates that phosphine ligands similar to this compound play a role in developing neuroprotective agents. For instance, compounds derived from phosphines have demonstrated efficacy against neurodegeneration models in animal studies .
  • Pharmaceutical Applications:
    The compound is utilized in synthesizing various pharmaceuticals due to its ability to enhance reaction rates and selectivity in producing complex molecules. Its application has been noted in creating compounds targeting dopamine receptors, which are crucial in treating neurological disorders .
  • Enzyme Inhibition:
    Studies have shown that certain organophosphorus compounds exhibit inhibitory effects on enzymes such as prostate acid phosphatase. These findings suggest potential therapeutic roles in cancer treatment through targeted enzyme inhibition .

Data Table: Biological Activity Overview

Activity Description Reference
NeuroprotectionCompounds derived exhibit neuroprotective effects in animal models
Pharmaceutical SynthesisUsed as a ligand to synthesize drugs targeting neurological pathways
Enzyme InhibitionInhibits prostate acid phosphatase; potential use in cancer therapy

Properties

Molecular Formula

C23H33P

Molecular Weight

340.5 g/mol

IUPAC Name

ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3

InChI Key

RPJFMVPCLSGTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.